1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the fluoroquinolone class. Fluoroquinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry . This particular compound is a derivative of quinolone, which has been extensively studied for its antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The starting material, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reacts with thionyl chloride to form the corresponding acid chloride . This intermediate is then treated with hydrazine hydrate to yield the hydrazide . The hydrazide undergoes condensation with substituted aromatic aldehydes to form Schiff bases, which are further reacted with N-(4-methoxyphenyl)piperazine and thioglycolic acid to furnish the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinolone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinolone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, substituted aromatic aldehydes, N-(4-methoxyphenyl)piperazine, and thioglycolic acid . The reactions are typically carried out under reflux conditions with appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions are various quinolone derivatives with potential antimicrobial activities .
Scientific Research Applications
1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. The compound targets the DNA gyrase and topoisomerase IV enzymes, which are essential for supercoiling and replication of bacterial DNA . By inhibiting these enzymes, the compound disrupts DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure and mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties . These modifications can potentially enhance its efficacy and reduce resistance development compared to other fluoroquinolones .
Properties
Molecular Formula |
C32H27FN4O5S |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(9H-xanthene-9-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C32H27FN4O5S/c33-23-15-21-24(37(18-9-10-18)17-22(29(21)38)31(40)41)16-25(23)35-11-13-36(14-12-35)32(43)34-30(39)28-19-5-1-3-7-26(19)42-27-8-4-2-6-20(27)28/h1-8,15-18,28H,9-14H2,(H,40,41)(H,34,39,43) |
InChI Key |
WLFLHLQRPGUWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.